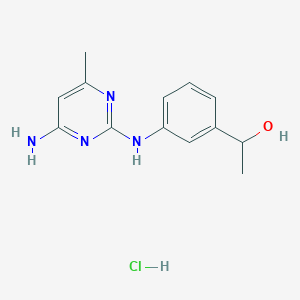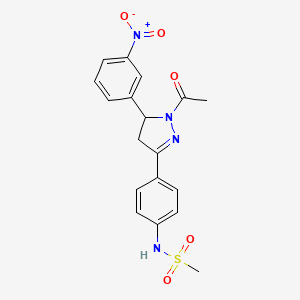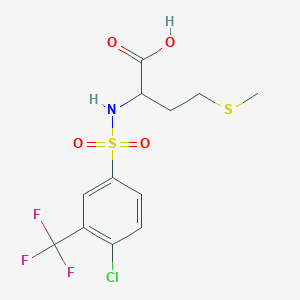![molecular formula C22H19N3O2 B2961449 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide CAS No. 1203079-06-4](/img/structure/B2961449.png)
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide" is an intriguing molecule with a complex structure that positions it at the intersection of multiple fields, including chemistry, biology, and pharmacology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide" typically involves multiple steps. Initially, the formation of the cyclopenta[b]indole framework can be achieved through intramolecular cyclization reactions. The oxazole moiety can be introduced via cyclization reactions using appropriate precursors, such as alpha-haloketones and amides. The final step usually involves acylation to attach the acetamide group.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to maximize yield and minimize waste is crucial. Techniques like continuous flow synthesis, which allows for precise control over reaction parameters, can be employed. Additionally, using green chemistry principles can ensure the process is environmentally sustainable.
化学反应分析
Types of Reactions
This compound can undergo various reactions, including:
Oxidation: Introduction of functional groups like carbonyls and alcohols.
Reduction: Converting carbonyl groups to alcohols or amines.
Substitution: Replacing hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with catalysts like palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
The major products depend on the specific reaction conditions but often include functionalized derivatives that enhance the compound’s properties for particular applications.
科学研究应用
This compound has broad applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential for studying biological pathways and interactions.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects. Understanding the precise pathways involved helps in designing more effective compounds and applications.
相似化合物的比较
Compared to other compounds with similar structures, "2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide" stands out due to its unique combination of the cyclopenta[b]indole and oxazole moieties, which confer specific chemical and biological properties. Similar compounds include:
"2-(1H-indol-3-yl)-N-(3-(thiazol-5-yl)phenyl)acetamide"
"2-(2,3-dihydro-1H-pyrrolo[2,3-b]indol-4-yl)-N-(4-methylphenyl)acetamide"
"N-(3-(1H-imidazol-5-yl)phenyl)-2-(quinolin-4-yl)acetamide"
These compounds share structural similarities but differ in specific functional groups and resultant properties, making "this compound" a distinctive molecule in its class.
There you go—an article fit for a chemistry enthusiast's read! What's next on our agenda?
属性
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-22(24-16-6-3-5-15(11-16)21-12-23-14-27-21)13-25-19-9-2-1-7-17(19)18-8-4-10-20(18)25/h1-3,5-7,9,11-12,14H,4,8,10,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWIOGGJECAIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=CC=CC(=C4)C5=CN=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2961367.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)
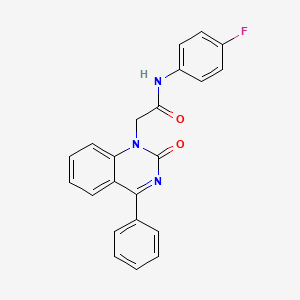
![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)

![N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2961375.png)
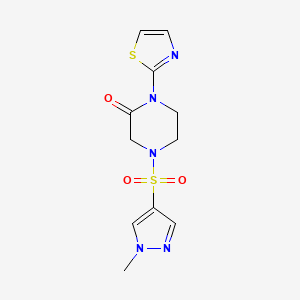
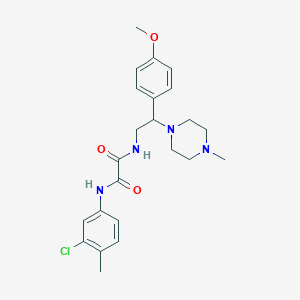
![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)
![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)
